molecular formula C6H13NaO2 B8732591 Sodium 2-butoxyethanolate CAS No. 52663-57-7

Sodium 2-butoxyethanolate

Cat. No. B8732591
Key on ui cas rn: 52663-57-7
M. Wt: 140.16 g/mol
InChI Key: GROHDZZDCRILLL-UHFFFAOYSA-N
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Patent
US04343745

Procedure details

Into a 1 liter three-necked flask, equipped as described in Example 1, 590 g of 3-oxaheptan-1-ol (i.e., the butyl monoether of ethylene glycol) are introduced. 40 g of sodium hydroxide in pellet form are added and the mixture is heated to 120° C. Sodium 3-oxaheptan-1-olate and water are formed, with the latter being removed by distillation.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
590 g
Type
reactant
Reaction Step Two
[Compound]
Name
butyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7].C(O)CO.[OH-].[Na+:14]>O>[CH2:1]([O-:8])[CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7].[Na+:14] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
590 g
Type
reactant
Smiles
C(COCCCC)O
Step Three
Name
butyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter three-necked flask, equipped

Outcomes

Product
Name
Type
product
Smiles
C(COCCCC)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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